![molecular formula C19H16BrN3O2S B2608262 2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide CAS No. 2034615-83-1](/img/structure/B2608262.png)
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide
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Overview
Description
The compound “2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide” is a derivative of imidazo[2,1-b][1,3]thiazole . It is a part of a group of compounds that have shown potential as anticancer agents . The derivatives of this compound have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of this compound is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C10H7BrN2OS . It has a molecular weight of 283.148 .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis
The IR spectrum of this compound shows peaks at 839, 1161, 1228, 1510, 1558, 1597, 1681 (C=O), 3025, 3423 (NH) . The 1H NMR spectrum shows peaks at various positions .Scientific Research Applications
Anticancer Agents
Imidazo[2,1-b][1,3]thiazoles, the core structure of the compound, have been identified as potential anticancer agents . For instance, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, a similar compound, has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Antiviral Drugs
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as antiviral drugs .
Antioxidants
Imidazo[2,1-b][1,3]thiazole derivatives are also known for their antioxidant properties .
Immunomodulatory Agents
These compounds have been found to have immunomodulatory effects .
Tuberculostatic Agents
Imidazo[2,1-b][1,3]thiazole derivatives have been used as tuberculostatic agents .
Anti-inflammatory Agents
Compounds with the imidazo[2,1-b][1,3]thiazole structure have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .
Antimicrobial and Antibacterial Activity
The less saturated 5,6-dihydro derivatives also exhibit high levels of antimicrobial and antibacterial activity .
Catalysts in Asymmetric Synthesis
The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer properties .
Mode of Action
It is known that the compound is synthesized based on the reaction of (2 z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .
Biochemical Pathways
Similar compounds have been shown to exhibit anticancer properties, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been shown to exhibit anticancer properties, suggesting that they may inhibit cell growth and proliferation .
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-25-12-6-7-15(20)14(10-12)18(24)21-16-5-3-2-4-13(16)17-11-23-8-9-26-19(23)22-17/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAGHFDNDATJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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